molecular formula C11H11NO3 B2355853 4-(Cyclopropylcarbamoyl)benzoic acid CAS No. 925413-00-9

4-(Cyclopropylcarbamoyl)benzoic acid

Cat. No.: B2355853
CAS No.: 925413-00-9
M. Wt: 205.213
InChI Key: BAUPDUHOTZXEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclopropylcarbamoyl)benzoic acid is an organic compound with the chemical formula C11H11NO3. It has a molecular weight of 205.21 . This compound is used in pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O3/c14-10(15)7-1-3-8(4-2-7)12-11(16)13-9-5-6-9/h1-4,9H,5-6H2,(H,14,15)(H2,12,13,16) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.22 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 220.08479225 g/mol . The compound has a complexity of 281 .

Scientific Research Applications

1. Use in Food and Environmental Sciences

4-(Cyclopropylcarbamoyl)benzoic acid, as a derivative of benzoic acid, is significant in both food and environmental sciences. Benzoic acid and its derivatives are known for their antibacterial and antifungal properties, often utilized as preservatives in food, cosmetics, hygiene, and pharmaceutical products. These compounds are widely distributed in the environment, found in water, soil, and air, making them a subject of environmental studies as well (del Olmo, Calzada, & Nuñez, 2017).

2. Research in Liquid Crystal Technology

Research on derivatives of benzoic acid extends to liquid crystal technology. Studies have explored their properties in thermotropic liquid crystals, which are structurally simple and commonly used as starting materials for novel mesogens. For example, 4-hexyloxybenzoic acid, a homologue in this series, exhibits enantiotropic nematic phases, making it an ideal model for high-resolution NMR studies in solid, liquid, and liquid crystalline phases (Lobo et al., 2012).

3. Crystallography and Structural Studies

In crystallography, derivatives of benzoic acid have been instrumental in the de novo determination of crystal structures. For example, the crystal structure of a large drug molecule was determined using NMR powder crystallography and density functional theory chemical shift calculations (Baias et al., 2013).

4. Biosensor Development

Benzoic acid derivatives are also utilized in the development of biosensors. For instance, a synthetic biosensor was constructed for the detection of benzoic acid derivatives in Saccharomyces cerevisiae, demonstrating the potential for high-throughput screening tools in producing benzoic acid derivatives through metabolic engineering (Castaño-Cerezo et al., 2020).

5. Studies in Nanomaterials and Electronics

Benzoic acid derivatives are explored in the context of nanomaterials and electronics. For example, studies on oligophenyleneethynylene thiol self-assembled monolayers, which contain carboxylic acid groups, have implications for the development of biosensors and biomolecular devices (Oh, Chung, Kim, & Lee, 2008).

6. Photophysical and Luminescent Properties

Research on lanthanide coordination compounds using benzoic acid derivatives has revealed insights into the influence of electron-withdrawing and electron-donating groups on luminescent properties. Such studies are significant in material science and photophysics (Sivakumar et al., 2010).

7. Environmental Remediation

Studies on the adsorption of benzoic acid onto single-walled carbon nanotubes (SWCNTs) offer insights into environmental remediation, particularly in the removal of pollutants from wastewater (Mahani, Amiri, & Noroozmahani, 2017).

Properties

IUPAC Name

4-(cyclopropylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h1-4,9H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUPDUHOTZXEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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